Indoaniline

Vue d'ensemble

Description

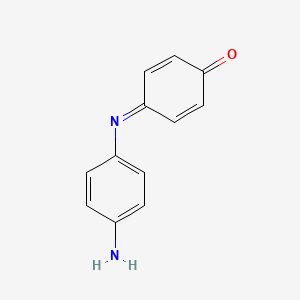

Indoaniline is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dye Chemistry

Indoaniline is primarily known for its role in the production of dyes, especially in the textile and cosmetic industries. The compound is used to synthesize various indo dyes , which are characterized by their vibrant colors and stability.

Synthesis of Indo Dyes

Recent advancements have highlighted eco-friendly methods for synthesizing indo dyes using biocatalysts. For instance, a study demonstrated the use of a bacterial laccase enzyme from Bacillus subtilis to mediate oxidative cross-coupling reactions between 1,4-phenylenediamine and other substrates, achieving yields between 64% and 98% . This method not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis.

| Substrate | Yield (%) |

|---|---|

| 1,4-Phenylenediamine | 64 |

| 4-Aminophenol | 75 |

| 2,5-Diaminotoluene | 98 |

Hair Dyes

This compound is also utilized in hair dye formulations due to its stability and colorfastness. A patented formulation describes a storage-stable dye solution that combines indophenol and this compound dyes for effective hair coloring . This application is particularly relevant in the cosmetic industry, where long-lasting results are essential.

Materials Science

In materials science, this compound derivatives have been explored for their potential in creating advanced materials with specific optical properties.

Optical Recording Media

A notable application involves the development of transparent recording media using this compound metal complexes. These materials can be used in optical recording technologies, enhancing the efficiency of data storage systems . The transparent nature of these complexes allows for improved light transmission, making them suitable for various optical applications.

Biomedical Applications

This compound has garnered attention in the biomedical field for its potential use in drug delivery systems and as a bioorthogonal reaction partner.

Bioorthogonal Chemistry

This compound derivatives can participate in bioorthogonal reactions, which are crucial for labeling biomolecules without interfering with biological processes. These reactions have been applied in drug delivery systems and imaging techniques, facilitating targeted therapies in cancer treatment .

Case Study: Eco-Friendly Dye Production

A study conducted on the enzymatic synthesis of indo dyes highlighted significant improvements over traditional methods. The use of bacterial laccase not only provided high yields but also minimized hazardous waste production, showcasing a sustainable approach to dye manufacturing .

Case Study: Optical Media Development

Research into this compound metal complexes demonstrated their effectiveness as components in transparent recording media. This innovation could lead to advancements in optical data storage technologies, making them more efficient and reliable .

Analyse Des Réactions Chimiques

Photochemical Reaction Dynamics

Phenol blue (PB), an indoaniline dye, demonstrates ultrafast photochemical behavior :

Mechanistic Pathway

-

Photoexcitation to S₁ Franck-Condon region

-

Nonadiabatic transition to S₀ via conical intersection (110–120 fs)

-

Bifurcation into:

-

Reverse pathway (return to original configuration)

-

Forward pathway (structural rearrangement)

-

| Parameter | Value |

|---|---|

| Ground-state recovery time | 200–300 fs |

| Coherent vibration frequency | 43 cm⁻¹ |

| Branching ratio (Reverse:Forward) | ≈1:1 |

Computational methods (CASSCF/TSH) reveal the S₁/S₀ conical intersection governs the sub-200 fs dynamics .

Host-Guest Interactions

This compound-calixarene hybrids show selective metal-ion binding:

| Derivative | Cavity Structure | Ca²⁺ Response |

|---|---|---|

| 1,3-bis-indoaniline (5 ) | Asymmetric (C₁ symmetry) | Strong encapsulation |

| 1,2-bis-indoaniline (4 ) | Symmetric (C₂ axis) | No response |

The asymmetric cavity in 5 enables selective Ca²⁺ coordination via quinoneimine carbonyl groups .

Solvatochromic Behavior

PB’s absorption spectrum varies significantly with solvent polarity:

| Solvent | λₘₐₓ (nm) Shift |

|---|---|

| Hexane | ~550 nm |

| Methanol | ~630 nm |

This polarity-dependent shift arises from charge-transfer character in the excited state .

Reaction Optimization Considerations

While not directly studied for this compound, related optimization strategies include:

These methods could be adapted for improving this compound synthesis yields or photostability.

Propriétés

Formule moléculaire |

C12H10N2O |

|---|---|

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

4-(4-aminophenyl)iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C12H10N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8H,13H2 |

Clé InChI |

AQGWPXKACQPGDI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.